Physicochemical Property Head-to-Head: Target Compound vs. Monocyclic Thiazole Analog
Compared to the monocyclic thiazole analog 2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide (CAS 790276-44-7), the target compound exhibits a markedly higher predicted lipophilicity (XLogP3 = 4.1 vs. 2.44) and larger molecular weight (350.4 vs. 262.33 g/mol), while maintaining a comparable polar surface area (TPSA 79.5 vs. 76.13 Ų) [1]. The ΔXLogP3 of +1.66 implies approximately 45-fold higher predicted octanol-water partition, which may translate to enhanced passive membrane permeability and potentially improved oral bioavailability.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1; MW = 350.4 g/mol; TPSA = 79.5 Ų |
| Comparator Or Baseline | 2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide; XLogP3 = 2.44; MW = 262.33 g/mol; TPSA = 76.13 Ų |
| Quantified Difference | ΔXLogP3 = +1.66; ΔMW = +88.07 g/mol; ΔTPSA = +3.37 Ų |
| Conditions | Computed properties (PubChem XLogP3 3.0; Cactvs 3.4.8.24); comparator data from ChemDiv catalog |
Why This Matters
Higher lipophilicity at equivalent PSA can favor passive membrane permeation and blood-brain barrier penetration, making the target compound a more promising starting point for intracellular or CNS-targeted programs than the monocyclic analog.
- [1] PubChem. 2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide. CID 8719781. Computed properties section. National Center for Biotechnology Information. View Source
